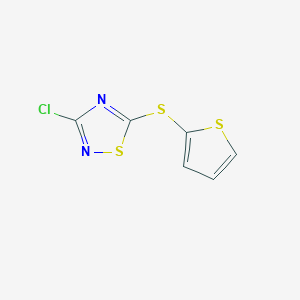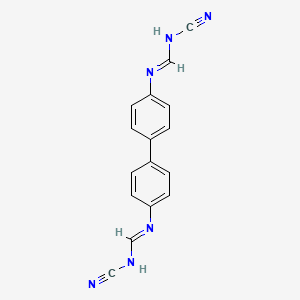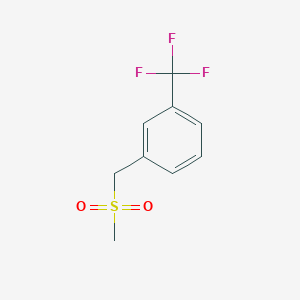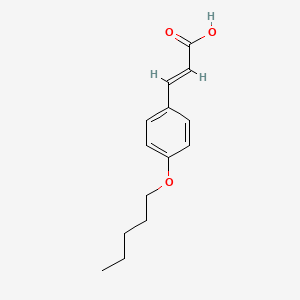
Acide p-pentyloxycinnamique
Vue d'ensemble
Description
p-Pentyloxycinnamic acid: is an organic compound with the molecular formula C₁₄H₁₈O₃. It belongs to the class of hydroxycinnamic acids, which are phenolic compounds widely found in plants. This compound is characterized by a pentyloxy group attached to the para position of the cinnamic acid structure, which consists of a benzene ring, an alkene double bond, and a carboxylic acid group .
Applications De Recherche Scientifique
p-Pentyloxycinnamic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity
Mécanisme D'action
Mode of Action
It is known that cinnamic acid derivatives can interact with biological systems in various ways, such as through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the structure and function of target molecules, potentially influencing biological processes.
Biochemical Pathways
Cinnamic acid derivatives are known to be involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of secondary metabolites, including lignin, flavonoids, and other phenolic compounds . These metabolites play crucial roles in plant defense mechanisms, UV protection, and plant-pollinator interactions.
Pharmacokinetics
It is known that modulation of p-glycoprotein (pgp)-mediated transport can have significant pharmacokinetic implications for pgp substrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Pentyloxycinnamic acid typically involves the esterification of p-hydroxycinnamic acid with pentanol, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification and hydrolysis steps .
Industrial Production Methods: Industrial production of p-Pentyloxycinnamic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions: p-Pentyloxycinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkene group to an epoxide or diol.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
- p-Coumaric acid
- Caffeic acid
- Ferulic acid
- Sinapic acid
Comparison: p-Pentyloxycinnamic acid is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and reactivity compared to other hydroxycinnamic acids. This structural difference can influence its solubility, stability, and biological activity, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
(E)-3-(4-pentoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16/h5-10H,2-4,11H2,1H3,(H,15,16)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPBGFBUVHLMSK-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62718-63-2 | |
| Record name | p-Pentyloxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062718632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


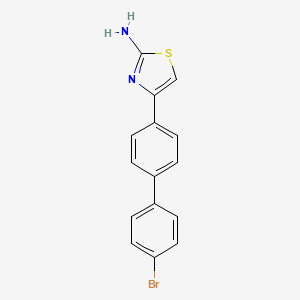
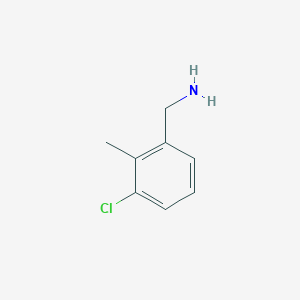

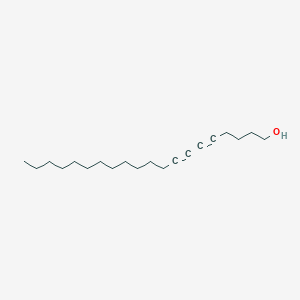
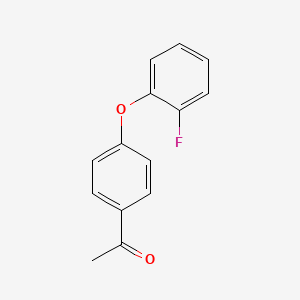
![Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1596904.png)
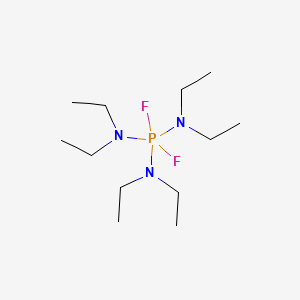
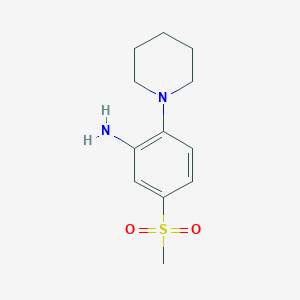
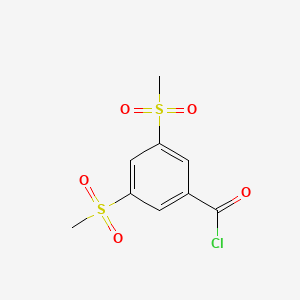
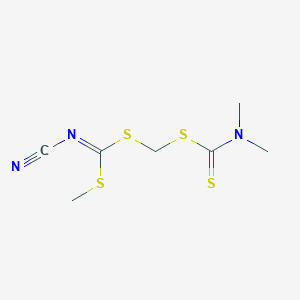
![Benzyl [3-oxo-3-(4-methylphenyl)prop-1-enyl]cyanocarbonimidodithioate](/img/structure/B1596912.png)
